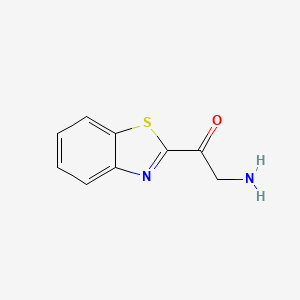
2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one
説明
2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one is a compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
特性
CAS番号 |
108127-97-5 |
|---|---|
分子式 |
C9H8N2OS |
分子量 |
192.236 |
IUPAC名 |
2-amino-1-(1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H8N2OS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5,10H2 |
InChIキー |
PFVQXTXISSEQRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CN |
同義語 |
Ethanone, 2-amino-1-(2-benzothiazolyl)- (9CI) |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one typically involves the reaction of 2-aminobenzothiazole with α-iodoketones. The reaction proceeds through N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization . This method does not require the use of bases or catalysts, making it a straightforward and efficient synthetic route.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反応の分析
Types of Reactions
2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one can be compared with other benzothiazole derivatives, such as:
2-amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-amino-1,3-benzothiazole: Used as a precursor for various biologically active compounds.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


